

An In-depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile

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Compound of Interest

Compound Name: 2-Hydroxy-5-trifluoromethylbenzonitrile

Cat. No.: B185852

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Hydroxy-5-trifluoromethylbenzonitrile** (CAS No: 142167-36-0), a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.

Molecular Structure and Properties

2-Hydroxy-5-trifluoromethylbenzonitrile is an aromatic compound featuring a hydroxyl (-OH), a nitrile (-CN), and a trifluoromethyl (-CF₃) group attached to a benzene ring. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.

Physicochemical Data

The key quantitative data for **2-Hydroxy-5-trifluoromethylbenzonitrile** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ F ₃ NO	[1][2]
Molecular Weight	187.12 g/mol	[1][2]
CAS Number	142167-36-0	[1]
Appearance	Crystalline solid	[1]
Melting Point	~100-105 °C	[1]
Solubility	Soluble in polar aprotic solvents (DMF, DMSO)	[1]
Storage	2-8 °C, sealed in a dry environment	[1]
SMILES	<chem>OC1=C(C#N)C=C(C=C1)C(F)(F)F</chem>	[1]

Spectroscopic Data

While comprehensive, experimentally verified spectral data sets for **2-Hydroxy-5-trifluoromethylbenzonitrile** are not readily available in the public domain, the expected characteristic spectroscopic features can be predicted based on its structure. These predictions are crucial for the identification and characterization of the compound during and after synthesis.

Spectroscopy Type	Expected Characteristic Peaks / Signals
FTIR (cm ⁻¹)	~3400-3200 cm ⁻¹ : O-H stretching (broad, phenolic). ~2230-2220 cm ⁻¹ : C≡N stretching (strong, sharp). ~1600-1450 cm ⁻¹ : C=C stretching (aromatic ring). ~1350-1150 cm ⁻¹ : C-F stretching (strong, characteristic of CF ₃).
¹ H NMR	~10-12 ppm: Singlet, 1H (phenolic -OH, broad, D ₂ O exchangeable). ~7.0-8.0 ppm: Three distinct signals (doublets or doublet of doublets) for the 3 aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	~150-160 ppm: Carbon attached to -OH. ~120-140 ppm: Aromatic carbons. ~123 ppm (quartet): Carbon of the CF ₃ group (split by fluorine, J ≈ 270 Hz). ~115-120 ppm: Carbon of the C≡N group. ~100-110 ppm: Carbon ortho to the -OH group.
Mass Spec (m/z)	187: Molecular ion peak [M] ⁺ . Fragments: Corresponding to the loss of functional groups such as CN, OH, or CF ₃ .

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2-Hydroxy-5-trifluoromethylbenzonitrile** is not widely published, a representative procedure can be devised based on established methodologies for analogous substituted benzonitriles. The following protocol outlines a plausible multi-step synthesis starting from a commercially available precursor.

Objective: To synthesize **2-Hydroxy-5-trifluoromethylbenzonitrile** from 4-bromo-2-cyanophenol.

Methodology: This protocol involves the trifluoromethylation of a brominated phenol, a common strategy in medicinal chemistry.

Materials:

- 4-bromo-2-cyanophenol
- Methyl chlorodifluoroacetate (or another suitable trifluoromethylating agent)
- Copper(I) iodide (CuI)
- Potassium fluoride (KF)
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-bromo-2-cyanophenol (1 equivalent), CuI (1.5 equivalents), and KF (2 equivalents).
- **Solvent Addition:** Add anhydrous DMF to the flask via syringe to dissolve the solids.
- **Reagent Addition:** Add methyl chlorodifluoroacetate (2 equivalents) dropwise to the stirred mixture at room temperature.

- **Reaction:** Heat the reaction mixture to 100-120 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature. Quench the reaction by slowly pouring it into 1M HCl.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure **2-Hydroxy-5-trifluoromethylbenzonitrile**.
- **Characterization:** Confirm the structure and purity of the final product using NMR, FTIR, and Mass Spectrometry, comparing the results with the expected data in Table 2.

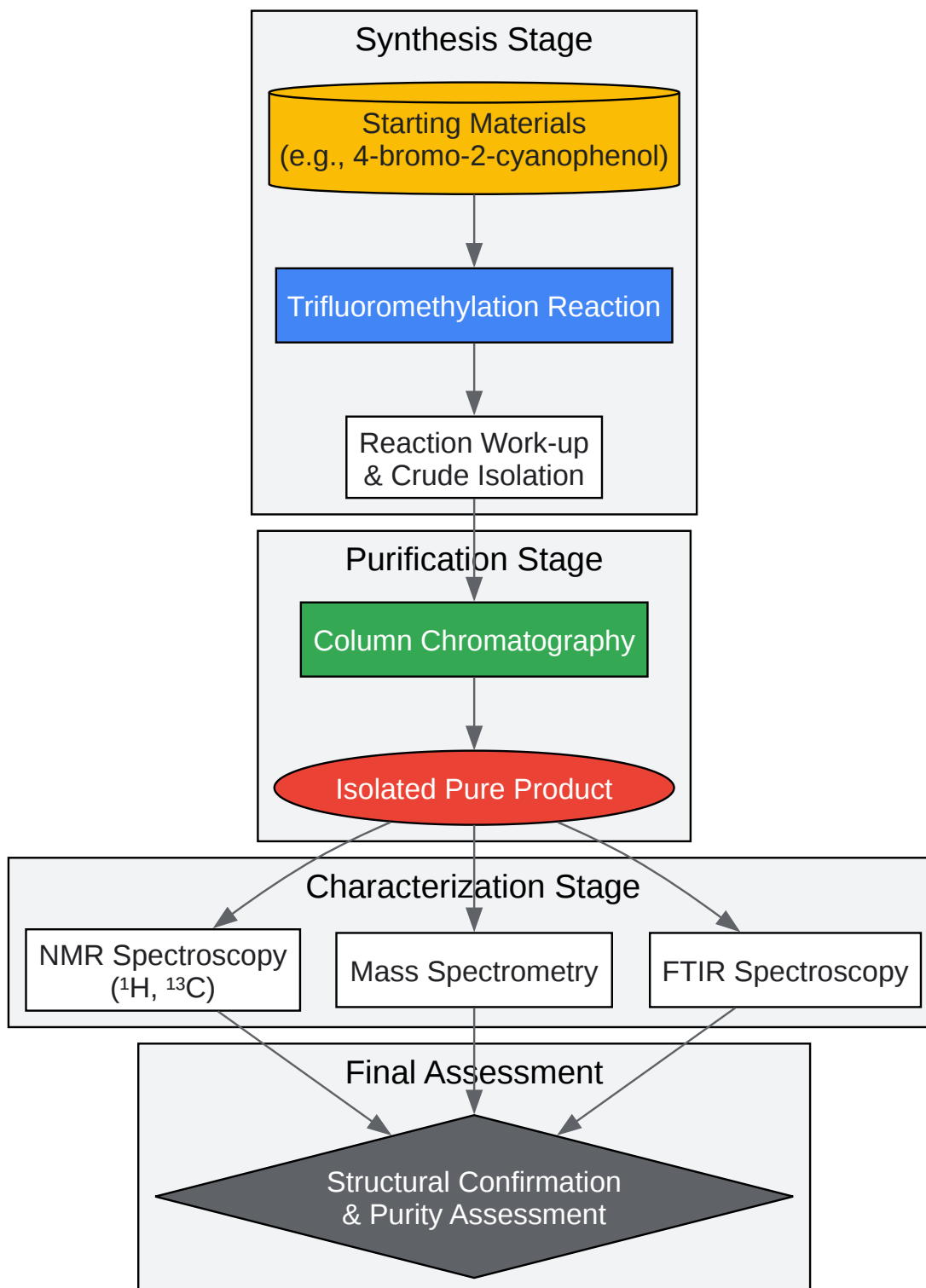
Applications and Logical Workflows

2-Hydroxy-5-trifluoromethylbenzonitrile serves as a critical intermediate in various synthetic applications, particularly in the development of pharmaceuticals like beta-blockers and in the creation of fluorescent probes.^[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **2-Hydroxy-5-trifluoromethylbenzonitrile**, a fundamental process in drug discovery and materials science research.

General Workflow: Synthesis and Characterization



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Caption: A logical workflow for the synthesis and structural verification of a target compound.

This guide provides a foundational understanding of **2-Hydroxy-5-trifluoromethylbenzonitrile**. Further research into its biological activities and reaction mechanisms will continue to illuminate its potential in various scientific fields.

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